molecular formula C18H19ClN2 B11414211 2-butyl-1-(3-chlorobenzyl)-1H-benzimidazole

2-butyl-1-(3-chlorobenzyl)-1H-benzimidazole

Cat. No.: B11414211
M. Wt: 298.8 g/mol
InChI Key: HUCLUGCEEDJNBS-UHFFFAOYSA-N
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Description

2-butyl-1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a butyl group and a chlorophenylmethyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-butyl-1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-butyl-1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and microbial infections.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-butyl-1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-butyl-1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:

    1H-1,3-benzodiazole: The parent compound without any substituents.

    2-methyl-1H-1,3-benzodiazole: A derivative with a methyl group instead of a butyl group.

    2-phenyl-1H-1,3-benzodiazole: A derivative with a phenyl group instead of a chlorophenylmethyl group.

Uniqueness

The presence of both the butyl group and the chlorophenylmethyl group in 2-butyl-1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole imparts unique chemical and biological properties, making it distinct from other benzodiazole derivatives

Properties

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

2-butyl-1-[(3-chlorophenyl)methyl]benzimidazole

InChI

InChI=1S/C18H19ClN2/c1-2-3-11-18-20-16-9-4-5-10-17(16)21(18)13-14-7-6-8-15(19)12-14/h4-10,12H,2-3,11,13H2,1H3

InChI Key

HUCLUGCEEDJNBS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl

Origin of Product

United States

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